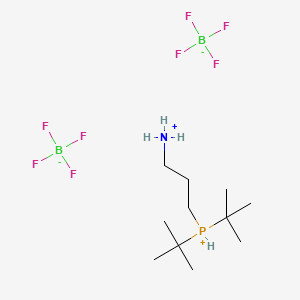
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is a phosphonium salt with the molecular formula C11H28B2F8NP and a molecular weight of 378.93 g/mol . This compound is notable for its unique structure, which includes a phosphonium center bonded to a 3-ammoniopropyl group and two T-butyl groups, with bis(tetrafluoroborate) as the counterion. It is used in various chemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) typically involves the reaction of DI-T-butylphosphine with 3-bromopropylamine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt. The reaction conditions often include:
Reactants: DI-T-butylphosphine, 3-bromopropylamine, base (e.g., sodium hydroxide), tetrafluoroboric acid.
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: Typically carried out at room temperature to slightly elevated temperatures (20-40°C).
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to scale up the synthesis efficiently.
化学反应分析
Types of Reactions
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) can undergo various chemical reactions, including:
Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the 3-ammoniopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different substituents.
科学研究应用
Chemistry
In chemistry, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with biomolecules is particularly useful in these fields.
Industry
Industrially, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used in the production of specialty chemicals and materials. Its role in catalysis and as a reagent in organic synthesis makes it a versatile tool in manufacturing processes.
作用机制
The mechanism by which (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) exerts its effects involves the interaction of the phosphonium center with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The 3-ammoniopropyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
- (3-Ammoniopropyl)DI-T-butylphosphonium chloride
- (3-Ammoniopropyl)DI-T-butylphosphonium bromide
- (3-Ammoniopropyl)DI-T-butylphosphonium iodide
Uniqueness
Compared to these similar compounds, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is unique due to its bis(tetrafluoroborate) counterion, which provides enhanced stability and solubility in various solvents. This makes it particularly useful in applications where other phosphonium salts may not perform as well.
属性
分子式 |
C11H28B2F8NP |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
3-ditert-butylphosphaniumylpropylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C11H26NP.2BF4/c1-10(2,3)13(9-7-8-12)11(4,5)6;2*2-1(3,4)5/h7-9,12H2,1-6H3;;/q;2*-1/p+2 |
InChI 键 |
YFPVMYMPAJSJHB-UHFFFAOYSA-P |
规范 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCC[NH3+])C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
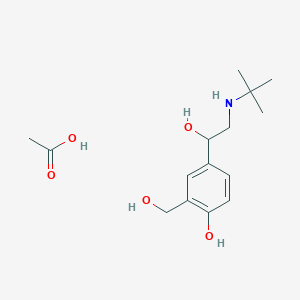

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

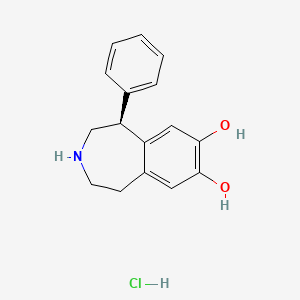

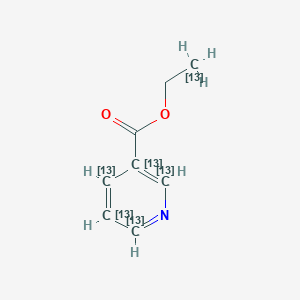
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
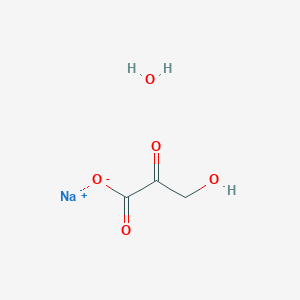
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

